N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
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Overview
Description
This compound belongs to a class of chemicals that have been extensively studied for their unique structural features and potential applications in various fields of chemistry and biology. The research focuses on synthesizing novel derivatives and analyzing their molecular structures, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions, including the use of acetyl chloride, hydrazine hydrate, and various catalysts to produce derivatives with specific functional groups. These synthesis processes are crucial for obtaining compounds with desired biological or chemical activities (Wang et al., 2010).
Molecular Structure Analysis
Structural elucidation of these compounds is typically achieved through techniques such as MS, IR, CHN, 1H NMR, and X-ray diffraction. These methods provide detailed insights into the molecular geometry, bonding patterns, and overall structural integrity of the compounds, which are critical for understanding their function and reactivity (Duran & Canbaz, 2013).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include nucleophilic substitution, esterification, and reactions with hydrazine derivatives. The reactivity of the thiazole and triazole moieties is of particular interest, as these groups can participate in various chemical transformations leading to a wide range of derivative compounds with potential biological activities (Khalil et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for the practical application of these compounds. These properties are influenced by the molecular structure and can affect the compound's stability, formulation, and delivery in potential applications (Sethusankar et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the functional groups present in the compound. These properties are crucial for understanding how these compounds can be utilized in chemical reactions, as well as their potential biological activities and mechanisms of action (Domasevitch et al., 1997).
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS2/c1-11-9-24-14(17-11)18-13(23)10-25-16-20-19-15-21(7-8-22(15)16)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARHJVQMNYPWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide |
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